Ethyl 3-(3-cyanophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a synthetic organic compound . It is also known as ethyl 3-cyanophenylacrylate. The compound has a molecular formula of C12H11NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, isothiocyanates can be synthesized from amines and thiophosgene . Another method involves the reaction of amines with carbon disulfide using di-tert-butyl dicarbonate and DMAP or DABCO as a catalyst . A third method involves the reactions of phenyl chlorothionoformate with various primary amines .Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is represented by the formula C12H13NO2 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Enantioselective Reduction
One notable application is the enantioselective reduction of 3-aryl-3-oxopropanoates (including Ethyl 3-aryl-3-oxopropanoates variants) to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus. This process demonstrates the compound's utility in producing enantiomerically pure alcohols, which are important in the synthesis of bioactive molecules (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development
Another study established a quantitative bioanalytical method for a molecule closely related to Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, showcasing its significance in acetylcholinesterase inhibition. This research highlights the compound's potential in drug development, including its physicochemical characterization and in vitro metabolite profiling (Nemani, Shard, & Sengupta, 2018).
Catalytic Activity
The compound has been used in studies involving polymer-supported systems for catalytic reactions. For instance, Poly(3,4-ethylenedioxythiophene) immobilized metal particle catalysts and reagents show activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, indicating the compound's role in enhancing catalytic efficiency (Sivakumar & Phani, 2011).
Synthesis of Pyrazoles
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is also involved in the synthesis of CF3-substituted pyrazoles through 1,3-dipolar cycloadditions, showcasing its versatility in organic synthesis and the production of potentially bioactive molecules (Gladow, Doniz‐Kettenmann, & Reissig, 2014).
Antimicrobial Applications
Furthermore, the compound has been identified as a new class of sortase A inhibitors, which is crucial for developing strategies to tackle Gram-positive pathogens. This demonstrates its potential application in addressing antibiotic resistance and developing new antimicrobial agents (Maggio et al., 2016).
Polymorphism Studies
Polymorphism studies of related compounds have revealed insights into the challenges of characterizing such molecules, which are critical for pharmaceutical formulation and material science (Vogt et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPVHXPYUFQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469593 | |
Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
CAS RN |
62088-13-5 | |
Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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